molecular formula C13H13FN2O B3141534 (6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine CAS No. 478912-71-9

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine

Cat. No.: B3141534
CAS No.: 478912-71-9
M. Wt: 232.25 g/mol
InChI Key: RYVJWLSAMQEWTI-UHFFFAOYSA-N
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Description

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine is a substituted aromatic amine featuring a pyridine ring fluorinated at the 6-position and a 4-methoxybenzyl group attached via an amine linkage.

Properties

IUPAC Name

6-fluoro-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVJWLSAMQEWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The amine group in the compound undergoes oxidation/reduction, forming aldehydes, alcohols, or secondary amines.

  • Oxidation : Using reagents like KMnO4 or CrO3 converts the amine to an aldehyde or ketone. For example, oxidation of benzylamine derivatives yields aromatic aldehydes .

  • Reduction : LiAlH4 or NaBH4 reduces nitro groups to amines, as observed in pyridine derivatives .

N-Alkylation and Cross-Coupling

The compound participates in N-alkylation via borrowing hydrogen mechanisms, facilitated by iridium catalysts.

  • N-Alkylation : Reaction with alcohols under iridium catalysis (e.g., Tang’s catalyst) in toluene at 110°C produces N-alkylated derivatives with >99% selectivity .

  • Cross-Coupling : Palladium-catalyzed reactions with aryl boronic acids form biphenyl derivatives, as demonstrated in Suzuki coupling .

Reaction TypeCatalystSolventTemperatureSelectivity
N-AlkylationIrToluene110°C>99%
Suzuki CouplingPdDioxane105°C85%

Reaction Mechanisms

Mechanistic studies reveal:

  • Nucleophilic Attack : The amine nitrogen attacks electrophilic centers (e.g., carbonyl carbons) in substitution reactions .

  • Metal-Catalyzed Pathways : Transition metals (Ni, Pd) facilitate oxidative addition and transmetalation steps in cross-coupling .

Scientific Research Applications

Medicinal Chemistry

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine has been investigated for its potential therapeutic effects. Its structure suggests several avenues for drug development:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research into its mechanism of action suggests it may interfere with cancer cell proliferation by targeting specific receptors or enzymes involved in tumor growth.

Biological Studies

In biological research, this compound can be utilized to study enzyme inhibition and receptor binding:

  • Enzyme Inhibition : It may serve as a lead compound in designing inhibitors for enzymes related to metabolic disorders.
  • Receptor Binding Studies : The affinity of this compound for various biological receptors can be explored to understand its pharmacological effects.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Synthesis of New Materials : The compound can act as an intermediate in the synthesis of novel polymers or nanomaterials with specific functionalities.
  • Development of Coatings : Its chemical properties may allow for the creation of protective coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Anticancer Potential

Research exploring the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through mitochondrial pathways. This positions it as a promising candidate for further development in oncology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related amines with variations in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/Modifications Key Features/Applications Reference
[3-Bromo-6-(2-chloro-4-fluoro-phenylsulfanyl)-pyridin-2-ylmethyl]-(4-methoxy-benzyl)-amine Pyridine Bromo, phenylsulfanyl, chloro-fluoro substituents Enhanced electrophilicity for reactivity
[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine Pyrimidine Dichloro-pyrimidine, ethyl linker High-purity API intermediate (NLT 97%)
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine Pyrazole Pyrazole ring, benzyl group Multi-step synthesis (5 steps)
(4-Methoxy-benzyl)-(3-phenyl-propyl)-amine Simple amine Phenyl-propyl chain Synthesized via Fukuyama method
N-(4-Methoxybenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine Bicyclic pyrimidine Trifluoromethyl, cycloheptane ring Increased lipophilicity
Key Observations:
  • Heterocyclic Core Influence : Pyridine derivatives (e.g., target compound) favor π-π stacking interactions in biological systems, while pyrimidine or pyrazole analogs (e.g., ) may exhibit altered binding kinetics due to differing electronic profiles.
  • Fluorine Substitution: The 6-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like (4-methoxy-benzyl)-(3-phenyl-propyl)-amine .
  • Methoxybenzyl Group : Common across all analogs, this group contributes to solubility and may act as a protective moiety in synthetic routes .
Key Observations:
  • Regioselectivity : Fukuyama methods (e.g., ) offer chemoselective advantages for constructing complex amines, applicable to the target compound.

Biological Activity

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : 223.24 g/mol

The presence of the fluoro and methoxy groups on the pyridine and benzyl rings, respectively, contributes to its biological activity by influencing lipophilicity and receptor interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a series of benzylamine analogues were synthesized and tested against various bacterial strains, showing varying degrees of activity. Notably, certain derivatives demonstrated comparable efficacy to standard antibiotics like Ciprofloxacin and Ampicillin against Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)Comparison Antibiotic
6q18Ciprofloxacin
6hComparableAmpicillin
6nBetterAmpicillin

Cytotoxicity Studies

In vitro studies on cytotoxicity reveal that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives have shown moderate cytotoxic effects against breast cancer (BT-20) and cervical cancer (HeLa) cell lines . The mechanism often involves the activation of apoptotic pathways through mitochondrial dysfunction.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • GPCR Modulation : Compounds with a pyridine structure are known to act as allosteric modulators for G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling .
  • Enzyme Inhibition : Similar benzylamine derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

Case Studies

  • Antibacterial Efficacy : A study synthesized multiple benzylamine derivatives, including those structurally similar to this compound. The results indicated that some derivatives had significant antibacterial activity against resistant strains of S. aureus and E. coli, suggesting potential for development as new antibiotics .
  • Cancer Cell Studies : Research on pyridine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's structural features contribute to its interaction with cellular targets involved in apoptosis .

Q & A

Basic: What synthetic strategies are recommended for preparing (6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine, and how can purity be optimized?

Answer:
The compound can be synthesized via condensation reactions between 6-fluoro-2-aminopyridine and 4-methoxybenzaldehyde, followed by reductive amination. Critical steps include:

  • Catalytic acid activation : Use acetic acid (10 drops) to facilitate Schiff base formation, as demonstrated in analogous hydrazinopyridine-aldehyde condensations .
  • Reduction : Employ sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to reduce the imine intermediate to the secondary amine.
  • Purification : Vacuum filtration and sequential washing with water/methanol (3:1 v/v) effectively remove unreacted reagents .
  • Purity optimization : Monitor reactions via TLC (silica gel, dichloromethane mobile phase) and confirm purity using HPLC (>98%) with a C18 column and UV detection at 254 nm .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C-NMR : Look for diagnostic signals such as:
    • Pyridine H: δ 8.0–8.5 ppm (deshielded due to fluorine at C6).
    • Methoxybenzyl CH2: δ ~4.5 ppm (singlet, integrates for 2H).
    • Aromatic protons: δ 6.7–7.3 ppm (split patterns depend on fluorine’s para-directing effects) .
  • FTIR : Key bands include N–H stretch (~3198 cm⁻¹, weak), C–F (1120–1250 cm⁻¹), and C–O (methoxy, ~1260 cm⁻¹) .
  • HRMS : Calculate exact mass (C13H12FN2O: 237.0933 g/mol) and compare with experimental [M+H]+ .

Advanced: How does the fluorine substituent at C6 influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at C2 or C4 positions. For example:

  • Buchwald–Hartwig amination : Use Pd(dba)2/Xantphos catalyst with aryl halides to introduce aryl groups at C4 .
  • Challenges : Competing dehalogenation or C–F bond cleavage (use mild conditions: 80°C, Cs2CO3 base) .
  • Monitoring : Track reaction progress via 19F-NMR (δ -110 to -120 ppm for C–F) .

Advanced: What in vitro assays are suitable for assessing biological activity, given structural analogs?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization (FP) or ADP-Glo™ kits, given the pyridine-amine scaffold’s affinity for ATP-binding pockets .
  • Cellular uptake : Radiolabel the compound with 18F for PET imaging or use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7) .
  • Cytotoxicity : MTT assay in combination with cisplatin to evaluate synergistic effects (IC50 shifts) .

Advanced: What crystallographic challenges arise when resolving its structure?

Answer:

  • Crystal growth : Use slow vapor diffusion (hexane/ethyl acetate) to obtain single crystals.
  • Disorder issues : The methoxybenzyl group may exhibit rotational disorder; apply SHELXL restraints to C–O bonds .
  • Data collection : High-resolution synchrotron X-ray (λ = 0.7 Å) improves accuracy for light atoms (C, N, O) .

Advanced: How can this amine serve as a precursor for nitrogen-rich heterocycles?

Answer:

  • Triazole formation : React with NaN3/CuI under click chemistry conditions to generate 1,2,3-triazoles at the benzyl position .
  • Pyrimidine derivatives : Condense with β-ketoesters (e.g., ethyl acetoacetate) in HCl/EtOH to form pyrimidine rings .
  • Solid-phase synthesis : Immobilize via Rink amide resin for combinatorial library generation .

Basic: What chromatographic methods optimize purification?

Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate, 10–50%).
  • HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) at 1.5 mL/min .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C for 12 h, yielding >95% purity .

Basic: How should the compound be stored to ensure long-term stability?

Answer:

  • Conditions : Store at -20°C in amber vials under argon.
  • Degradation pathways : Hydrolysis of the C–F bond in humid environments (monitor via 19F-NMR).
  • Stabilizers : Add 1% w/v BHT to prevent oxidative decomposition of the benzyl group .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine
Reactant of Route 2
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(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine

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